molecular formula C3H4N2O B042703 1H-pyrazol-1-ol CAS No. 81945-73-5

1H-pyrazol-1-ol

Cat. No. B042703
CAS RN: 81945-73-5
M. Wt: 84.08 g/mol
InChI Key: QVCIPIYWPSPRFA-UHFFFAOYSA-N
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Patent
US04769473

Procedure details

1 part of 1-hydroxypyrazole is mixed thoroughly with 4 parts of potassium carbonate, and the mixture is introduced into an autoclave. Carbon dioxide is forced in at room temperature until the pressure reaches 50 bar, after which heating is carried out for 20 hours at 150° C. The reactor content is then dissolved in water, the solution is acidified with hydrochloric acid, which precipitates the 1-hydroxypyrazole-4-carboxylic acid, and the latter is filtered off and recrystallized from water. 0.68 part (45% of theory) of 1-hydroxypyrazole-4-carboxylic acid of melting point 230° C. is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[C:7](=O)([O-:9])[O-:8].[K+].[K+].C(=O)=O.Cl>O>[OH:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is introduced into an autoclave
CUSTOM
Type
CUSTOM
Details
is forced in at room temperature until the pressure
TEMPERATURE
Type
TEMPERATURE
Details
after which heating
CUSTOM
Type
CUSTOM
Details
precipitates the 1-hydroxypyrazole-4-carboxylic acid
FILTRATION
Type
FILTRATION
Details
the latter is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ON1N=CC(=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.